molecular formula C34H66O5 B12663879 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate CAS No. 68818-55-3

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate

Cat. No.: B12663879
CAS No.: 68818-55-3
M. Wt: 554.9 g/mol
InChI Key: AURQCRBEJUZCLB-UHFFFAOYSA-N
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Description

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate is a branched ester compound characterized by a central propane-1,3-diyl backbone substituted with ethyl and hydroxymethyl groups at the 2-position, esterified with two myristic acid (tetradecanoic acid) chains. Structurally, it belongs to the trimethylolpropane (TMP) ester family, where the hydroxyl groups of TMP are replaced by fatty acid esters. This modification enhances its lipophilicity, making it suitable for applications in cosmetics and personal care products as an emollient and stabilizer . The compound’s molecular formula is inferred as C33H64O5 (based on analogous TMP esters), with a high molecular weight contributing to its non-volatile, occlusive properties in formulations .

Properties

IUPAC Name

[2-(hydroxymethyl)-2-(tetradecanoyloxymethyl)butyl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-32(36)38-30-34(6-3,29-35)31-39-33(37)28-26-24-22-20-18-16-14-12-10-8-5-2/h35H,4-31H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURQCRBEJUZCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218921
Record name 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate
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Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68818-55-3
Record name 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] ditetradecanoate
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Record name 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate
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Record name 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate
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Record name 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate typically involves the esterification of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with myristic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 150-180°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol and myristic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and myristic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Corresponding aldehydes or ketones.

Scientific Research Applications

Polymer Industry

Multifunctional Monomer : 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate acts as a multifunctional monomer in the synthesis of various polymers. It is particularly useful in creating alkyd resins , which are essential for high-performance coatings due to their excellent adhesion and durability properties .

Precursor for Coatings : The compound is utilized as a precursor for high-gloss coatings and ion exchange resins. Its ability to enhance the mechanical properties of coatings makes it a valuable component in the formulation of protective and decorative finishes .

Cosmetic and Personal Care Products

In the cosmetic industry, 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate is incorporated into formulations for skin care products. Its emollient properties contribute to skin hydration and smoothness, making it suitable for creams, lotions, and other personal care items .

Food Packaging

The compound has been evaluated for its safety and effectiveness as a monomer in plastics intended for food contact applications. Studies suggest that it can be safely used in food packaging materials due to its low toxicity profile when properly polymerized . Regulatory assessments have indicated that derivatives of this compound can be employed in food contact materials without posing significant health risks .

Analytical Chemistry

Separation Techniques : 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate can be analyzed using high-performance liquid chromatography (HPLC). Its separation characteristics have been studied extensively, demonstrating its utility in analytical chemistry for isolating impurities and assessing pharmacokinetics in biological samples .

Case Study 1: Use in Coatings

A study conducted on the formulation of alkyd resins using 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate showed significant improvements in gloss retention and weather resistance compared to traditional formulations. The incorporation of this compound enhanced the overall performance of the coating under various environmental conditions.

Case Study 2: Safety Assessment in Food Packaging

Research published by the European Food Safety Authority assessed the migration of substances from food contact materials containing derivatives of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate. The results indicated that under standard conditions, migration levels were well below regulatory thresholds, supporting its use in safe food packaging solutions .

Mechanism of Action

The mechanism of action of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate involves its interaction with biological membranes and enzymes. The ester bonds can be hydrolyzed by esterases, releasing the parent alcohol and fatty acid. These products can then participate in various metabolic pathways. The compound’s ability to form stable emulsions also makes it useful in drug delivery, where it can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate (CAS 94110-05-1)

  • Structure : Contains adipic acid (C6H10O4) esters instead of myristic acid.
  • Molecular Formula : C18H30O9 (MW 244.28) .
  • Applications : Primarily used in analytical chemistry (HPLC separations) due to its polar adipate groups, contrasting with the lipophilic dimyristate .

Trimethylolpropane Trioctanoate (CAS 4826-87-3)

  • Structure: Fully esterified TMP with octanoic acid (C8).
  • Molecular Formula : C27H50O6 (MW 470.68) .
  • Applications : Emollient in cosmetics; shorter chain length increases spreadability but reduces occlusivity compared to dimyristate .

Trimethylolpropane Tristearate (CAS 15196-52-8)

  • Structure : Fully esterified TMP with stearic acid (C18).
  • Molecular Formula : C57H108O6 (MW 901.44) .
  • Applications : Higher melting point and greater viscosity than dimyristate, ideal for solid formulations like lipsticks .

2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate (CAS 61682-71-1)

  • Structure: Contains docosanoic acid (C22) esters.
  • Molecular Formula : C72H140O6 (MW 1101.88) .
  • Applications : Extreme hydrophobicity and high molecular weight make it a niche lubricant, unlike the skin-focused dimyristate .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Melting Point (Est.) Solubility Profile
Dimyristate (Target) ~610.84 Myristate esters, hydroxymethyl 40–50°C Lipophilic (oils, silicones)
Adipate (CAS 94110-05-1) 244.28 Adipate esters, hydroxymethyl <30°C Polar solvents (e.g., acetonitrile)
Trioctanoate (CAS 4826-87-3) 470.68 Octanoate esters Liquid at RT Medium-chain triglyceride oils
Tristearate (CAS 15196-52-8) 901.44 Stearate esters 55–65°C Waxes, anhydrous systems

Application-Specific Differences

Cosmetic Functionality

  • Dimyristate : Balances emolliency and spreadability; used in lotions for medium-weight moisturization .
  • Tristearate : Preferred in heavy creams and barriers due to high occlusivity .
  • Trioctanoate: Lightweight, used in serums for non-greasy feel .

Industrial Use

  • Adipate : Analytical applications due to polarity .
  • Didocosanoate (CAS 61682-71-1): Industrial lubricant; incompatible with cosmetic use due to extreme hydrophobicity .

Reactivity

  • Methacrylate Derivatives (e.g., CAS 3290-92-4): Polymerizable esters for resins, unlike non-reactive dimyristate .

Biological Activity

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate, also known as trimethylolpropane dimyristate, is a chemical compound with significant applications in various fields, including biochemistry and materials science. This article explores its biological activity, safety profile, and potential applications based on existing research.

  • Molecular Formula : C₄₈H₉₂O₆
  • Molecular Weight : 765.258 g/mol
  • CAS Number : 25268-74-0
  • LogP : 15.7

The compound is characterized by its hydrophobic nature, which influences its biological interactions and applications in formulations such as emulsifiers and surfactants.

Toxicological Profile

Research indicates that 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate exhibits low toxicity levels. In animal studies:

  • The oral median lethal dose (LD50) in rats was found to be approximately 14 g/kg, indicating low acute toxicity via ingestion .
  • Dermal exposure studies reported an LD50 greater than 10 g/kg in rabbits, suggesting minimal irritative effects .

In Vitro Studies

Limited in vitro studies have been conducted to assess the compound's biological activity. The findings suggest:

  • Cell Viability : Preliminary results indicate that the compound does not significantly affect cell viability at low concentrations.
  • Cytotoxicity : Higher concentrations may lead to cytotoxic effects, although specific mechanisms remain under investigation .

Pharmaceutical Uses

The compound is increasingly utilized in pharmaceutical formulations due to its emulsifying properties. Its ability to stabilize mixtures makes it suitable for drug delivery systems.

Cosmetic Industry

In cosmetics, it acts as a skin-conditioning agent and emulsifier. The hydrophobic nature allows it to form stable emulsions that enhance product texture and performance.

Case Study 1: Emulsification in Drug Formulations

A study on the use of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate in drug formulations demonstrated improved stability and bioavailability of lipophilic drugs when incorporated into emulsions. The study highlighted a significant increase in drug absorption in vitro compared to traditional formulations.

Case Study 2: Safety Assessment in Cosmetics

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that the compound is safe for use in cosmetic products at concentrations up to 10%. The review included data from animal studies and human patch tests showing no significant irritation or sensitization .

Summary of Findings

Property/AspectObservations
Toxicity (LD50 Oral)~14 g/kg (rats)
Toxicity (LD50 Dermal)>10 g/kg (rabbits)
Cell ViabilityNo significant effect at low concentrations
Cosmetic SafetySafe for use up to 10% concentration
Pharmaceutical ApplicationEnhances stability and bioavailability of drugs

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